molecular formula C9H4F3NO2S B2429498 2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid CAS No. 55439-75-3

2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid

Cat. No. B2429498
CAS RN: 55439-75-3
M. Wt: 247.19
InChI Key: GSINBWGBXZPBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid” likely belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. A thiazole is a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for “2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid” are not available, trifluoromethylpyridines, which are structurally similar, have been synthesized and applied in the agrochemical and pharmaceutical industries .


Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid” would likely be influenced by the presence of the trifluoromethyl group and the benzothiazole ring. The trifluoromethyl group is known to have unique physicochemical properties due to the extreme electronegativity of the fluorine atom .


Chemical Reactions Analysis

The chemical reactions involving “2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid” would likely be influenced by the presence of the trifluoromethyl group and the benzothiazole ring. Trifluoromethyl groups are known to participate in various types of reactions, including oxidative trifluoromethylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid” would likely be influenced by the presence of the trifluoromethyl group and the benzothiazole ring. The trifluoromethyl group is known to influence the acidity of compounds .

Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial and Antifungal Properties : Compounds derived from 2-aminobenzothiazole-6-carboxylic acid showed good to moderate antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. None were active against tested fungal species (Chavan & Pai, 2007).
  • One-Pot Synthesis Applications : A study described the efficient preparation of 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazole, benzoxazole, and benzothiazole derivatives through one-pot reactions (Ge et al., 2007).

Chemical Properties and Synthesis Techniques

  • Cyclocondensation Reactions : The cyclocondensation of 2-aminothiophenols with 1,2-biselectrophiles in aqueous medium leads to benzothiazole-2-carboxylates, providing insights into reaction selectivity and mechanisms (Dhameliya et al., 2017).
  • Fluorescent Chemosensor Development : A benzothiazole-based aggregation-induced emission luminogen was developed for sensitive physiological pH sensing, showing potential in biosamples and neutral water samples (Li et al., 2018).

Applications in Material Science and Corrosion Studies

  • Corrosion Inhibition : Benzothiazole derivatives have been synthesized and evaluated for their corrosion inhibiting effect against steel in acidic solutions, showing high efficiency and stability (Hu et al., 2016).

Pharmaceutical Applications

  • Antimicrobial Screening : Synthesized 5-arylidene-2-imino-4-thiazolidinones from 2-aminobenzothiazole-6-carboxylic acid exhibited slight to moderate activity against selected microorganisms (Chavan & Pai, 2007).

Miscellaneous Applications

  • Photocarboxylation : A study demonstrated a visible-light-mediated carboxylation of benzylic C–H bonds with CO2 under metal-free conditions, potentially useful in drug synthesis (Meng et al., 2019).

Safety And Hazards

While specific safety and hazard information for “2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid” is not available, similar compounds such as “2-(Trifluoromethyl)acrylic acid” are known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions for research on “2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid” would likely involve further exploration of its potential applications in various fields, such as the agrochemical and pharmaceutical industries .

properties

IUPAC Name

2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2S/c10-9(11,12)8-13-5-2-1-4(7(14)15)3-6(5)16-8/h1-3H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSINBWGBXZPBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid

CAS RN

55439-75-3
Record name 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.